2-Bromoacrolein

Asymmetric Catalysis Diels-Alder Reaction Chiral Oxazaborolidine

2-Bromoacrolein (CAS 14925-39-4) is a halogenated α,β-unsaturated aldehyde with the molecular formula C₃H₃BrO and a molecular weight of 134.96 g/mol. It is characterized by a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group, and it is typically supplied as a liquid stabilized with ~0.2% hydroquinone.

Molecular Formula C3H3BrO
Molecular Weight 134.96 g/mol
CAS No. 14925-39-4
Cat. No. B081055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoacrolein
CAS14925-39-4
Synonyms2-bromoacrolein
Molecular FormulaC3H3BrO
Molecular Weight134.96 g/mol
Structural Identifiers
SMILESC=C(C=O)Br
InChIInChI=1S/C3H3BrO/c1-3(4)2-5/h2H,1H2
InChIKeyMDSPECLCFVWIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoacrolein (CAS 14925-39-4) for Synthesis & Toxicology: Procurement-Ready Technical Profile


2-Bromoacrolein (CAS 14925-39-4) is a halogenated α,β-unsaturated aldehyde with the molecular formula C₃H₃BrO and a molecular weight of 134.96 g/mol [1]. It is characterized by a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group, and it is typically supplied as a liquid stabilized with ~0.2% hydroquinone . Its known chemical reactivity includes participation in asymmetric Diels-Alder cycloadditions and the formation of exocyclic DNA adducts [2][3]. This compound is a potent mutagen, with an experimentally determined mutagenic potency (logTA100) of 5.86 in Salmonella typhimurium strain TA100 [4].

Why 2-Bromoacrolein Cannot Be Replaced by Acrolein or Other Haloacroleins in Critical Applications


2-Bromoacrolein cannot be directly substituted with its parent compound, acrolein, or other 2-haloacroleins (e.g., 2-chloroacrolein, 2-fluoroacrolein) due to fundamental differences in reactivity, stereochemical outcomes, and genotoxicity profiles. The presence and nature of the halogen at the 2-position profoundly alters the molecule's electrophilicity, steric bulk, and the stability of reaction intermediates, leading to distinct regio- and stereoselectivity in cycloadditions and unique patterns of DNA adduct formation [1][2]. For instance, while acrolein is a known mutagen, 2-bromoacrolein exhibits a higher mutagenic potency and forms structurally distinct, bromine-containing DNA adducts that are critical for specific toxicological investigations and biomarker development [3][4]. Furthermore, 2-fluoroacrolein is documented to undergo rapid polymerization, rendering it impractical for many experimental procedures where 2-bromoacrolein remains a viable reagent [2].

Quantified Differentiation: Comparative Performance Data for 2-Bromoacrolein


Enhanced Enantioselectivity in Asymmetric Diels-Alder Cycloaddition vs. Methacrolein

In chiral oxazaborolidine-catalyzed Diels-Alder reactions with cyclopentadiene, 2-bromoacrolein demonstrates a higher level of enantioselectivity compared to the analogous non-halogenated substrate, methacrolein. While the reaction with methacrolein is reported to be enantioselective, the use of 2-bromoacrolein under optimized catalytic conditions consistently yields products with excellent enantiomeric ratios (er) of up to 97:3 [1][2]. This increased stereocontrol is a key factor in the compound's utility for asymmetric synthesis of complex chiral building blocks.

Asymmetric Catalysis Diels-Alder Reaction Chiral Oxazaborolidine

Superior Mutagenic Potency Compared to Acrolein in the Ames Test

2-Bromoacrolein is a significantly more potent mutagen than its parent compound, acrolein, as quantified in the standard Salmonella typhimurium TA100 Ames test. The experimental logTA100 value (log revertants per µmol) for 2-bromoacrolein is 5.86, which corresponds to approximately 724,000 revertants/µmol [1]. This value places 2-bromoacrolein in a much higher potency class compared to acrolein, for which the logTA100 is typically reported in the range of 2-3 [2]. This quantitative difference underscores the compound's utility as a positive control and a model genotoxin for studying mechanisms of DNA damage and repair.

Genetic Toxicology Ames Test Mutagenicity QSAR

Formation of Unique Brominated DNA Adducts Not Observed with Acrolein

Reaction of 2-bromoacrolein with DNA nucleosides yields structurally distinct, bromine-containing exocyclic adducts that are not formed by acrolein. For instance, the reaction with 2'-deoxycytidine produces 3-(2'-deoxyribosyl)-7,8,9-trihydro-7-hydroxy-8-bromopyrimido[3,4-c]pyrimidin-2-one, whereas acrolein yields the non-brominated analog [1]. This halogen 'label' provides a unique mass signature that is invaluable for tracking the compound's genotoxic pathway using mass spectrometry-based assays [2]. Furthermore, the reaction with 2'-deoxyguanosine yields six distinct cyclic 1,N2-propano-2'-deoxyguanosine adducts, a complexity not seen with acrolein [3].

DNA Adductomics Chemical Carcinogenesis Biomarkers LC-MS/MS

Practical Stability and Handling Advantages Over 2-Fluoroacrolein

In comparative studies of 2-haloacroleins, 2-fluoroacrolein was found to undergo rapid polymerization, preventing the isolation of substantial amounts of its DNA adducts and limiting its practical utility as a reagent [1]. In contrast, 2-bromoacrolein, while reactive, is sufficiently stable to allow for its commercial distribution as a 95% pure liquid stabilized with hydroquinone and storage at -20°C . It can be handled to isolate and characterize its reaction products, including multiple isomeric DNA adducts [1].

Reagent Stability Laboratory Safety Polymerization Synthetic Reliability

Enhanced Reactivity in Organoborane 1,4-Addition for Streamlined Synthesis

The presence of the bromine atom in 2-bromoacrolein activates the α,β-unsaturated system toward 1,4-addition reactions with organoboranes. This reactivity enables a facile, one-stage synthetic route to γ-substituted aldehydes, a transformation that is less efficient with the non-halogenated acrolein due to competing 1,2-addition and polymerization pathways [1]. The method provides a straightforward entry to functionalized aldehyde building blocks, as demonstrated by the synthesis of specific enones with well-defined NMR characteristics [1].

Organometallic Chemistry C-C Bond Formation Synthetic Methodology 1,4-Addition

Validated Use Cases: Where 2-Bromoacrolein Delivers Proven Research Value


Asymmetric Synthesis of High-Value Chiral Cyclohexene Scaffolds

2-Bromoacrolein is the dienophile of choice for medicinal and process chemists seeking to construct chiral cyclohexene derivatives with high enantiomeric purity. Its use in chiral Lewis acid-catalyzed Diels-Alder reactions, such as those with chiral oxazaborolidines or titanium-BINOL complexes, reliably delivers cycloadducts with enantiomeric ratios up to 97:3 [1][2]. This high level of stereocontrol is critical for synthesizing advanced pharmaceutical intermediates and natural product core structures, where the procurement of 2-bromoacrolein directly correlates with achieving target stereochemical fidelity and minimizing costly purification steps.

Development of Exposure Biomarkers and Mechanistic Genotoxicity Studies

Due to its ability to form structurally unique, bromine-containing exocyclic DNA adducts, 2-bromoacrolein is an essential reagent for laboratories developing and validating LC-MS/MS assays for biomonitoring human exposure to brominated flame retardants like tris(2,3-dibromopropyl)phosphate (Tris-BP), for which 2-bromoacrolein is a key mutagenic metabolite [1][2]. Unlike acrolein, the brominated adducts provide a distinct mass shift and isotopic signature, enabling their specific and sensitive detection in complex DNA hydrolysates. This application is vital for regulatory toxicology, molecular epidemiology, and understanding the mechanisms of chemical carcinogenesis.

High-Sensitivity Positive Control for Mutagenicity Screening (Ames Test)

For laboratories conducting genetic toxicology screening, particularly the Salmonella typhimurium Ames test, 2-bromoacrolein serves as a highly effective and sensitive positive control. With an experimental mutagenic potency (logTA100) of 5.86, it is approximately three orders of magnitude more potent than the commonly used acrolein [1][2]. This high potency ensures a clear, robust, and reproducible positive response in TA100 tester strains, making it an invaluable benchmark for qualifying assay performance and validating the sensitivity of new testing methodologies or equipment.

Synthesis of Advanced Heterocyclic Building Blocks via 1,4-Addition

Researchers engaged in the total synthesis of complex natural products or the preparation of diverse small-molecule libraries can utilize 2-bromoacrolein for the streamlined construction of γ-functionalized aldehydes. Its efficient 1,4-addition with organoboranes provides a direct route to these versatile building blocks, which can be further elaborated into a variety of heterocyclic systems [1]. This application scenario is particularly relevant for laboratories focused on methodology development and the rapid generation of molecular complexity, where 2-bromoacrolein offers a strategic advantage over less selective and more synthetically cumbersome alternatives.

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